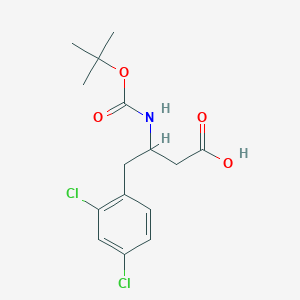

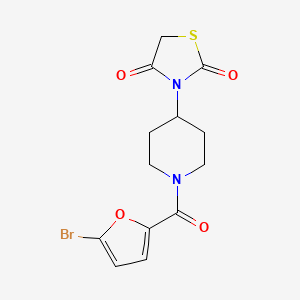

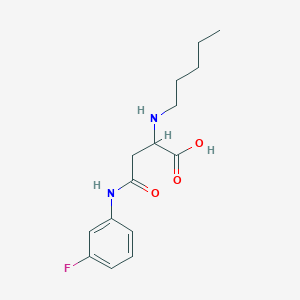

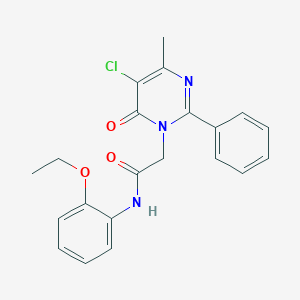

3-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a drug candidate that has gained interest due to its potential as an anti-inflammatory agent. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “3-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular formula of “3-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is C13H13BrN2O4S, and its molecular weight is 373.22.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures are some of the chemical reactions involved .Scientific Research Applications

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in certain types of leukemia and solid tumors . The compound’s structure allows it to interfere with cell proliferation and survival pathways, making it a promising candidate for further development in cancer therapy.

Antimicrobial Properties

3-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione: exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens . Its effectiveness against resistant strains of bacteria highlights its potential as a new antibiotic. The compound disrupts microbial cell walls and inhibits essential enzymes, leading to the death of the pathogens.

Neuroprotective Effects

Research has shown that this compound can provide neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It works by reducing oxidative stress and inflammation in neural tissues, thereby protecting neurons from damage and improving cognitive functions.

Cardiovascular Benefits

3-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione: has shown promise in cardiovascular research. It can help in reducing blood pressure and improving lipid profiles . The compound’s ability to modulate endothelial function and reduce oxidative stress contributes to its cardiovascular benefits.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives have been found to have various pharmacological applications . For example, some piperidine derivatives have been identified as potent AChE inhibitors .

Biochemical Pathways

Piperidine derivatives have been found to have various pharmacological applications , suggesting that they may affect multiple biochemical pathways.

Result of Action

properties

IUPAC Name |

3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4S/c14-10-2-1-9(20-10)12(18)15-5-3-8(4-6-15)16-11(17)7-21-13(16)19/h1-2,8H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNCJXFGQVZTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2479698.png)

![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2479700.png)

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2479707.png)

![N-(3-methylphenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2479708.png)

![ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479711.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)